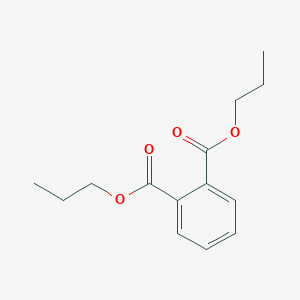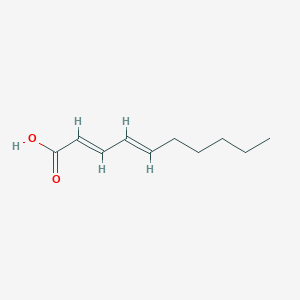
Dicyclohexyl phthalate-3,4,5,6-d4
Descripción general
Descripción
Dicyclohexyl phthalate-3,4,5,6-d4 is a deuterated phthalate ester analog, wherein 3, 4, 5, and 6 protons of the aryl ring are replaced by deuterium . It can be used as a deuterated internal standard to determine the levels of phthalates in aquatic matrices by ultra-high-performance liquid chromatography coupled to hybrid Q-Orbitrap mass spectrometry .
Molecular Structure Analysis
The molecular structure of this compound consists of two cyclohexyl groups attached to a phthalate backbone, with deuterium atoms replacing the 3, 4, 5, and 6 protons of the aryl ring . The empirical formula is C20D4H22O4, and the molecular weight is 334.44 g/mol .Aplicaciones Científicas De Investigación
Environmental Impact and Regulation
Dicyclohexyl phthalate is recognized for its application as a plasticizer for polyvinyl chloride and is used in inks and coatings. Due to its toxic nature, especially concerning reproduction, it has been a candidate for strict regulation by the European Chemicals Agency (ECHA) (Hogue, 2018).
Effects on Biological Systems
Research on dicyclohexyl phthalate has focused on its effects on biological systems. For example, studies have shown that in utero exposure to this compound affects the distribution and function of fetal Leydig cells, crucial for testis development in rats, leading to abnormalities in these cells and reduced expression of steroidogenesis-related genes (Li et al., 2016).
Human Exposure Assessment
Human exposure to phthalates like dicyclohexyl phthalate is primarily through ingestion. Research has been conducted to assess human exposure by measuring urinary levels of specific metabolites of phthalates, including dicyclohexyl phthalate. These metabolites are considered more sensitive biomarkers for assessing exposure (Barr et al., 2003).
Biodegradation and Environmental Remediation
Studies have demonstrated the capability of certain microbial strains to degrade dicyclohexyl phthalate effectively. For instance, the strain Enterobacter spp. YC-IL1 can degrade a significant percentage of dicyclohexyl phthalate, indicating its potential application in the bioremediation of sites polluted with phthalic acid esters (Lamraoui et al., 2020).
Analytical Methods for Detection
Analytical methods have been developed to detect dicyclohexyl phthalate in various matrices. For instance, an indirect competitive fluorescence immunoassay has been developed for quantitative determination in water samples, demonstrating its utility for monitoring traces of dicyclohexyl phthalate in the environment (Zhang & Sheng, 2010).
Interaction with Biological Molecules
Insights into the interaction of dicyclohexyl phthalate and its metabolites with human serum albumin have been provided. The binding affinity of these compounds to serum albumin can influence their distribution in the human body and potentially their toxicity (Lv et al., 2021).
Mecanismo De Acción
Target of Action
Dicyclohexyl phthalate-3,4,5,6-d4 is a deuterated phthalate ester . Phthalates are primarily known to target endocrine systems, acting as endocrine disruptors . .
Mode of Action
It’s known that phthalates like this compound can mimic or antagonize the actions of endogenous hormones, which can lead to a variety of health effects .
Biochemical Pathways
Phthalates are known to interfere with hormone signaling pathways, particularly those involving estrogen and testosterone .
Pharmacokinetics
It’s known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Phthalates are known to have potential health effects due to their endocrine-disrupting properties .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially influence the action of phthalates .
Direcciones Futuras
The use of deuterated compounds like Dicyclohexyl phthalate-3,4,5,6-d4 is gaining attention in the drug development process . Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs , opening up new possibilities for the development of more effective and safer pharmaceuticals.
Propiedades
IUPAC Name |
dicyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2/i7D,8D,13D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWAEIGWURALJQ-ZZRPVTOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCCCC2)C(=O)OC3CCCCC3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583592 | |
| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
358731-25-6 | |
| Record name | Dicyclohexyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)









